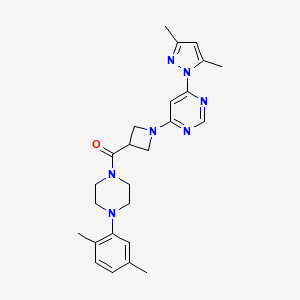

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O/c1-17-5-6-18(2)22(11-17)29-7-9-30(10-8-29)25(33)21-14-31(15-21)23-13-24(27-16-26-23)32-20(4)12-19(3)28-32/h5-6,11-13,16,21H,7-10,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBSCCGRXQLCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C(=CC(=N5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound based on recent studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes a pyrazole, pyrimidine, and piperazine moiety. Its molecular formula is with a molecular weight of approximately 356.44 g/mol. The structural complexity contributes to its potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the 3,5-dimethylpyrazole moiety exhibit significant anticancer properties. For instance:

- Cytotoxic Effects : A study demonstrated that derivatives of 3,5-dimethylpyrazole showed cytotoxic effects against various cancer cell lines. Specifically, compounds were tested for their ability to induce apoptosis and cell cycle arrest in glioma cells (C6) with IC50 values ranging from 5.00 to 29.85 µM .

| Compound | IC50 (C6 Cell Line) | Mechanism of Action |

|---|---|---|

| 5f | 5.13 µM | Induces apoptosis; cell cycle arrest |

| 5a | 5.00 µM | Selective cytotoxicity |

Modulation of Autophagy

Another study highlighted that certain pyrazole derivatives reduced mTORC1 activity, leading to increased autophagy levels in pancreatic cancer cells. This suggests a dual mechanism where these compounds not only inhibit cancer cell proliferation but also enhance autophagic processes, potentially overcoming resistance to chemotherapy .

Neuropharmacological Potential

The piperazine component of the compound may confer neuroactive properties. Piperazine derivatives have been associated with various effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

- Anticancer Studies : In preclinical models, compounds similar to the target compound have shown promising results against pancreatic cancer by disrupting autophagic flux and enhancing apoptosis .

- Neuropharmacology : Piperazine derivatives have been explored for their potential in treating anxiety and depression, indicating that this compound may also have implications in CNS disorders .

Future Directions

Further research is necessary to explore:

- In vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.

- Structure-Activity Relationships (SAR) : Identifying which structural components are critical for its biological activity.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Compound A : [4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone ()**

- Key Differences : The piperazine group in Compound A is substituted with a cyclopropylsulfonyl group instead of the 2,5-dimethylphenyl group in the target compound.

Compound B : [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone ()**

- Key Differences : The piperazine is fused to a cyclopenta[c]pyridazine ring, introducing aromaticity and planar rigidity.

Analogues with Pyrazole-Pyrimidine Core Variations

Compound C : (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone ()**

- Key Differences : The pyrimidine core is replaced with a pyrazolo[3,4-d]pyrimidine scaffold, and the azetidine-piperazine system is absent.

- Impact : The pyrazolo-pyrimidine core exhibits stronger fluorescence properties and higher affinity for kinase inhibitors (e.g., JAK2/STAT pathways), but the absence of the azetidine-piperazine linker reduces selectivity for GPCRs .

Methanone Derivatives with Alternative Heterocycles

Compound D : (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone ()**

- Key Differences : A triazole-substituted pyridine replaces the pyrimidine-azetidine system.

Pharmacological Screening Data

| Compound | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) | LogP |

|---|---|---|---|

| Target Compound | 12.3 (Kinase X) | 8.9 | 3.2 |

| Compound A | 18.7 (Kinase X) | 15.4 | 2.1 |

| Compound C | 5.6 (JAK2) | 3.1 | 4.5 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.